3beta-Hydroxy-7-oxocholest-5-enoic acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-Hydroxy-7-oxocholest-5-enoic acid-d3 is a deuterated derivative of 3beta-Hydroxy-7-oxocholest-5-enoic acid. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxy-7-oxocholest-5-enoic acid-d3 typically involves the deuteration of 3beta-Hydroxy-7-oxocholest-5-enoic acid. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents . The reaction conditions often require a catalyst such as palladium on carbon and are carried out under controlled temperature and pressure to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3beta-Hydroxy-7-oxocholest-5-enoic acid-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the keto group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions where hydrogen atoms are replaced by halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides
Major Products
Oxidation: Formation of 7-oxo derivatives or carboxylic acids.
Reduction: Formation of 7-hydroxy derivatives.
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
3beta-Hydroxy-7-oxocholest-5-enoic acid-d3 is widely used in scientific research due to its deuterium labeling. Some applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in the study of cholesterol metabolism and its derivatives.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 3beta-Hydroxy-7-oxocholest-5-enoic acid-d3 involves its interaction with metabolic enzymes and pathways. The deuterium atoms in the compound can alter the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic stability. This compound is often used to study the pharmacokinetics of drugs by tracking their absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
3beta-Hydroxy-7-oxocholest-5-enoic acid: The non-deuterated form of the compound.
3beta,7alpha-Dihydroxycholest-5-enoic acid-d3: Another deuterated derivative with additional hydroxyl groups.
7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3: A similar compound with a different position of the hydroxyl and keto groups
Uniqueness
3beta-Hydroxy-7-oxocholest-5-enoic acid-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can influence the compound’s metabolic stability and pharmacokinetic profile, making it a valuable tool in drug development and metabolic studies .
Properties
Molecular Formula |
C27H42O4 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-(trideuteriomethyl)heptanoic acid |
InChI |
InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-22,24,28H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,24+,26+,27-/m1/s1/i2D3 |
InChI Key |
QOEPZHFZXUROGV-XCGRDMFNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)O |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.